molecular formula C6H8O7 B1207500 5-dehydro-4-deoxy-D-glucaric acid

5-dehydro-4-deoxy-D-glucaric acid

Cat. No.: B1207500
M. Wt: 192.12 g/mol
InChI Key: QUURPCHWPQNNGL-ZAFYKAAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-dehydro-4-deoxy-D-glucaric acid is an oxo dicarboxylic acid that is derived from 4-deoxy-D-glucaric acid by oxidation of the hydroxy group at position 5 to give the corresponding ketone. It is a 2-hydroxydicarboxylic acid, an oxo dicarboxylic acid, a 2-hydroxy carboxylic acid and a 3-hydroxy carboxylic acid. It derives from a D-glucaric acid. It is a conjugate acid of a 5-dehydro-4-deoxy-D-glucarate(1-).

Scientific Research Applications

Metabolic Pathways and Enzyme Actions

  • Enzymatic Actions and Metabolic Pathways : 5-Dehydro-4-deoxy-D-glucaric acid is involved in metabolic pathways catalyzed by various enzymes. For instance, dehydratases from Klebsiella aerogenes and Pseudomonas acidovorans convert D-glucarate into 4-deoxy-5-oxoglucarate (Jeffcoat, Hassall, & Dagley, 1969). D-glucarate dehydratase from Escherichia coli facilitates the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (Gulick, Hubbard, Gerlt, & Rayment, 2001).

Microbial Production and Genetic Engineering

  • Microbial Synthesis : The chemical synthesis of glucaric acid from glucose has environmental downsides, hence microbial production has gained attention. Saccharomyces cerevisiae and E. coli have been engineered to produce glucaric acid by expressing specific genes like myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh) (Chen, Wang, Zhao, & Deng, 2018).

Biochemical and Structural Analyses

  • Biochemical Properties : The dehydratases involved in the metabolism of D-glucarate, such as D-glucarate dehydratase from E. coli, have been studied for their biochemical and structural properties, including the roles of various active site residues in catalysis (Gulick, Hubbard, Gerlt, & Rayment, 2000).

Biotechnological Applications

  • Biopolymer Production : D-glucaric acid is a potential raw material for biopolymer production. Methods have been developed for the enzymatic production of glucaric acid derivatives, such as 4-O-methyl D-glucaric acid from hardwood xylan, indicating potential in biopolymer fields (Vuong & Master, 2020).

Environmental and Health Applications

  • Environmental and Health Relevance : The redox and complexation chemistry of the CrVI/CrV-D-glucaric acid system has been studied, indicating potential applications in environmental and health contexts (Mangiameli et al., 2014).

Properties

Molecular Formula

C6H8O7

Molecular Weight

192.12 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-5-oxohexanedioic acid

InChI

InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4+/m0/s1

InChI Key

QUURPCHWPQNNGL-ZAFYKAAXSA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)C(=O)C(=O)O

SMILES

C(C(C(C(=O)O)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-dehydro-4-deoxy-D-glucaric acid
Reactant of Route 2
5-dehydro-4-deoxy-D-glucaric acid
Reactant of Route 3
5-dehydro-4-deoxy-D-glucaric acid
Reactant of Route 4
5-dehydro-4-deoxy-D-glucaric acid
Reactant of Route 5
5-dehydro-4-deoxy-D-glucaric acid
Reactant of Route 6
5-dehydro-4-deoxy-D-glucaric acid

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